molecular formula C17H15N3O B5698091 1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole

1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole

Numéro de catalogue B5698091
Poids moléculaire: 277.32 g/mol
Clé InChI: QUUZBEZNWNMSLR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a multistep process and has been shown to exhibit various biochemical and physiological effects. In

Applications De Recherche Scientifique

1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole has been shown to exhibit various therapeutic properties, including anti-inflammatory, antioxidant, and antitumor activities. The compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mécanisme D'action

The mechanism of action of 1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole is not fully understood. However, studies have shown that the compound may exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, the compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects
Studies have shown that 1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole exhibits various biochemical and physiological effects. The compound has been shown to exhibit antioxidant activity, which may help to protect cells from oxidative damage. Additionally, the compound has been shown to exhibit anti-inflammatory activity, which may help to reduce inflammation in the body. Finally, the compound has been shown to exhibit antitumor activity, which may help to inhibit the growth and spread of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit various therapeutic properties, which may make it a promising candidate for the development of new drugs. However, one limitation of using the compound in lab experiments is its limited availability. The multistep synthesis process required to produce the compound can be time-consuming and expensive, which may limit its use in large-scale experiments.

Orientations Futures

There are several future directions for research on 1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole. One direction is to further explore the compound's potential therapeutic applications. Specifically, studies could focus on its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, studies could focus on identifying the specific enzymes and signaling pathways that the compound inhibits, which could help to elucidate its mechanism of action. Finally, studies could focus on developing new and more efficient synthesis methods for the compound, which could increase its availability and decrease its cost.

Méthodes De Synthèse

The synthesis of 1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole involves a multistep process that starts with the condensation of o-phenylenediamine with benzoyl chloride to form 2-benzamidobenzimidazole. This intermediate is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 1-ethyl-2-benzamidobenzimidazole. The final step involves the reaction of 1-ethyl-2-benzamidobenzimidazole with formaldehyde and ammonium acetate to form 1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole.

Propriétés

IUPAC Name

3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-1-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c21-16(13-7-2-1-3-8-13)20-12-6-11-19-15-10-5-4-9-14(15)18-17(19)20/h1-5,7-10H,6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUZBEZNWNMSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3N=C2N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(phenyl)methanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.